molecular formula C9H8N4O B3114863 2-(2-Methyl-tetrazol-5-yl)-benzaldehyde CAS No. 205452-87-5

2-(2-Methyl-tetrazol-5-yl)-benzaldehyde

Cat. No.: B3114863
CAS No.: 205452-87-5
M. Wt: 188.19 g/mol
InChI Key: MCVVISCDWBZKQQ-UHFFFAOYSA-N
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Description

2-(2-Methyl-tetrazol-5-yl)-benzaldehyde is a heterocyclic compound featuring a tetrazole ring attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-tetrazol-5-yl)-benzaldehyde typically involves the reaction of 2-methyl-5-aminotetrazole with benzaldehyde under specific conditions. One common method includes the use of a condensation reaction, where the amine group of the tetrazole reacts with the aldehyde group of benzaldehyde to form the desired product. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine intermediate, which subsequently undergoes cyclization to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-tetrazol-5-yl)-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tetrazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are often used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-(2-Methyl-tetrazol-5-yl)-benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-tetrazol-5-yl)-benzaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The tetrazole ring is known to mimic the carboxylate group, allowing it to interact with various biological targets. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-tetrazol-5-yl)-2,2-dinitroacetonitrile
  • 1-phenyl-1H-tetrazole
  • 1-(2-chlorophenyl)-1H-tetrazole

Uniqueness

2-(2-Methyl-tetrazol-5-yl)-benzaldehyde is unique due to the presence of both a tetrazole ring and an aldehyde group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-methyltetrazol-5-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-13-11-9(10-12-13)8-5-3-2-4-7(8)6-14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVVISCDWBZKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

With the exclusion of air, 8.0 g (45.9 mmol) of 2-(tetrazol-5-yl)-benzaldehyde are added to 19 g (138 mmol) of potassium carbonate in 100 ml of DMF/dioxane (1:1) in an ice bath. 4.25 ml (68 mmol) of methyl iodide are added dropwise thereto and the reaction mixture is stirred in the ice bath for 1 hour and at RT for 1.5 hours. The mixture is stirred into 1 liter of icewater and 0.6 liter of ethyl acetate and the aqueous phase is separated off and extracted twice more with ethyl acetate. The organic phases are washed four times with water and with brine, dried (Na2SO4) and concentrated by evaporation. Column chromatography (SiO2; hexane/ethyl acetate=3:1) and stirring in hexane yield 2-(2-methyl-tetrazol-5-yl)-benzaldehyde; TLC: Rf=0.41 (hexanelethyl acetate=3:1); FAB-MS: (M+H)+=189.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
DMF dioxane
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.6 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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